N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
The compound is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazolo[4,5-d]pyridazine core, piperidine, and difluorophenyl groups. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those found in the synthesized molecules discussed in the papers, which have shown various biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks like chloronicotinonitrile or aminosubstituted-thiazol carboxylates, as seen in the papers . The final compounds are usually obtained after a series of reactions including amide formation, substitution reactions, and cyclization steps. The synthesis of such compounds is confirmed by spectroscopic methods like 1H NMR, 13C NMR, IR, and MS.
Molecular Structure Analysis
The molecular structure of related compounds often features planar and non-planar arrangements of different rings and substituents. For example, in one of the synthesized compounds, the planes of the acetamide and thiadiazole units are twisted, indicating potential steric interactions between different parts of the molecule . Such structural features can significantly influence the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions, amide bond formation, and cyclization reactions to form the core heterocyclic structures . The reactivity of these compounds can be further modified by the introduction of various substituents, which can also affect their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of heteroatoms like nitrogen, sulfur, and oxygen in the core structure and substituents can influence properties like solubility, melting point, and reactivity. The compounds discussed in the papers exhibit moderate to good biological activity, which suggests that they have the appropriate physical and chemical properties to interact with biological targets .
Relevant Case Studies
While the provided papers do not discuss case studies, they do report preliminary biological activities for the synthesized compounds. For instance, some compounds exhibited antifungal and insecticidal activities , while others were tested for analgesic and anti-inflammatory activities . The antibacterial study of N-substituted derivatives showed moderate to significant activity against Gram-negative and Gram-positive bacteria . These findings suggest that compounds with similar structural features may have potential as therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and related compounds have been a focus in chemical synthesis research. For instance, a study by Krauze et al. (2007) discusses the alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone, leading to the formation of various thiazole and pyridazinone derivatives (Krauze, Vilums, Sīle, & Duburs, 2007).
Biological Activity and Potential Therapeutic Applications
Novel compounds with structures similar to this compound have been investigated for their cytotoxicity against cancer cell lines. For example, Ding et al. (2012) synthesized and evaluated novel compounds for cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).
Another study by Ekrek et al. (2022) focused on synthesizing thiazole and thiadiazole derivatives, which exhibit significant anticancer activity against various cancer cell lines. This research indicates the potential of thiazole and thiadiazole-based compounds, like the one , in cancer treatment (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Pharmacological Development
- In pharmacological research, compounds structurally similar to this compound are explored for their potential as therapeutic agents. For instance, the work by Bavetsias et al. (2007) describes the discovery of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, highlighting the pharmaceutical potential of such compounds (Bavetsias, Sun, Bouloc, Reynisson, Workman, Linardopoulos, & McDonald, 2007).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S2/c23-13-6-7-15(14(24)11-13)25-17(30)12-29-21(31)19-20(18(27-29)16-5-4-10-32-16)33-22(26-19)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9,12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAUFBPCWTUYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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